

Investigating the Metabolic Stability of Oxane-Containing Compounds

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Compound of Interest

Compound Name: 2-(Oxan-4-ylmethyl)butanoic acid

CAS No.: 1247454-31-4

Cat. No.: B1467362

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Executive Summary

In modern drug design, oxane (tetrahydropyran or THP) rings act as critical bioisosteres for cyclohexane and phenyl rings. They lower lipophilicity (

), improve solubility, and provide a hydrogen bond acceptor (HBA) vector without introducing a donor. However, the ether oxygen activates adjacent C-H bonds toward oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This metabolic liability can lead to rapid clearance, short half-lives, and the formation of reactive ring-opened aldehydes.

This guide provides a comprehensive technical framework for assessing and improving the metabolic stability of oxane-containing scaffolds. It details the mechanistic basis of instability, validated experimental protocols for liability assessment, and medicinal chemistry strategies for structural optimization.

Chemical Biology & Metabolic Mechanisms[1][2][3]

[4]

The Oxane Scaffold in Medicinal Chemistry

The oxane ring is frequently employed to modulate physicochemical properties.[1][2] Unlike the hydrophobic cyclohexane, the oxane ether oxygen acts as a weak Lewis base, reducing

by approximately 1.0–1.5 units.

- Key Advantage: Lowers lipophilicity while maintaining sp^3 structural integrity.
- Key Liability: The lone pair on the oxygen atom stabilizes the formation of a carbon-centered radical at the

-position during CYP450 catalysis.

Mechanism of Metabolic Instability

The primary metabolic pathway for oxanes is CYP450-mediated oxidative

-dealkylation. This process follows a radical rebound mechanism:[3]

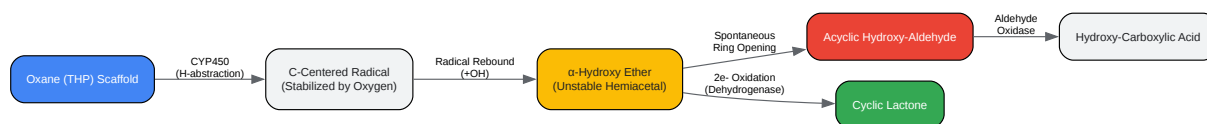
- H-Atom Abstraction: The high-valent Iron-Oxo species of CYP450 abstracts a hydrogen atom from the carbon

to the ether oxygen. This is energetically favorable due to the stabilization of the resulting radical by the adjacent oxygen lone pair.
- Radical Rebound: The hydroxyl radical rebounds to form an

-hydroxy ether (hemiacetal).
- Fate of the Hemiacetal:
 - Path A (Ring Opening): The unstable hemiacetal collapses, opening the ring to form a hydroxy-aldehyde. This acyclic metabolite is often rapidly oxidized further to a carboxylic acid or reduced to a diol.
 - Path B (Lactone Formation): Further oxidation converts the hemiacetal into a lactone (cyclic ester), which may be susceptible to hydrolysis by esterases.

Visualization: Oxidative Metabolism Pathway

The following diagram illustrates the bifurcation of oxane metabolism mediated by CYP450.



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Figure 1: Mechanistic pathway of CYP450-mediated oxane oxidation leading to ring opening or lactonization.

Experimental Protocols for Stability Assessment

To rigorously evaluate oxane stability, a tiered screening approach is required. Simple intrinsic clearance (

) data is insufficient; one must confirm where the metabolism occurs to guide SAR.

Tier 1: Microsomal Stability Assay (High Throughput)

This assay determines the intrinsic clearance mediated by CYP450s.

Protocol:

- Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- Pre-incubation: Add test compound (final conc. 1 μ M, <0.1% DMSO) to the microsomal suspension. Incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.
- Sampling: At

min, remove aliquots (50 μ L) and quench immediately in ice-cold Acetonitrile (150 μ L) containing internal standard (e.g., Tolbutamide).

- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

- Calculation: Plot

vs. time. The slope

yields

.

o .

Tier 2: Metabolite Identification (MetID)

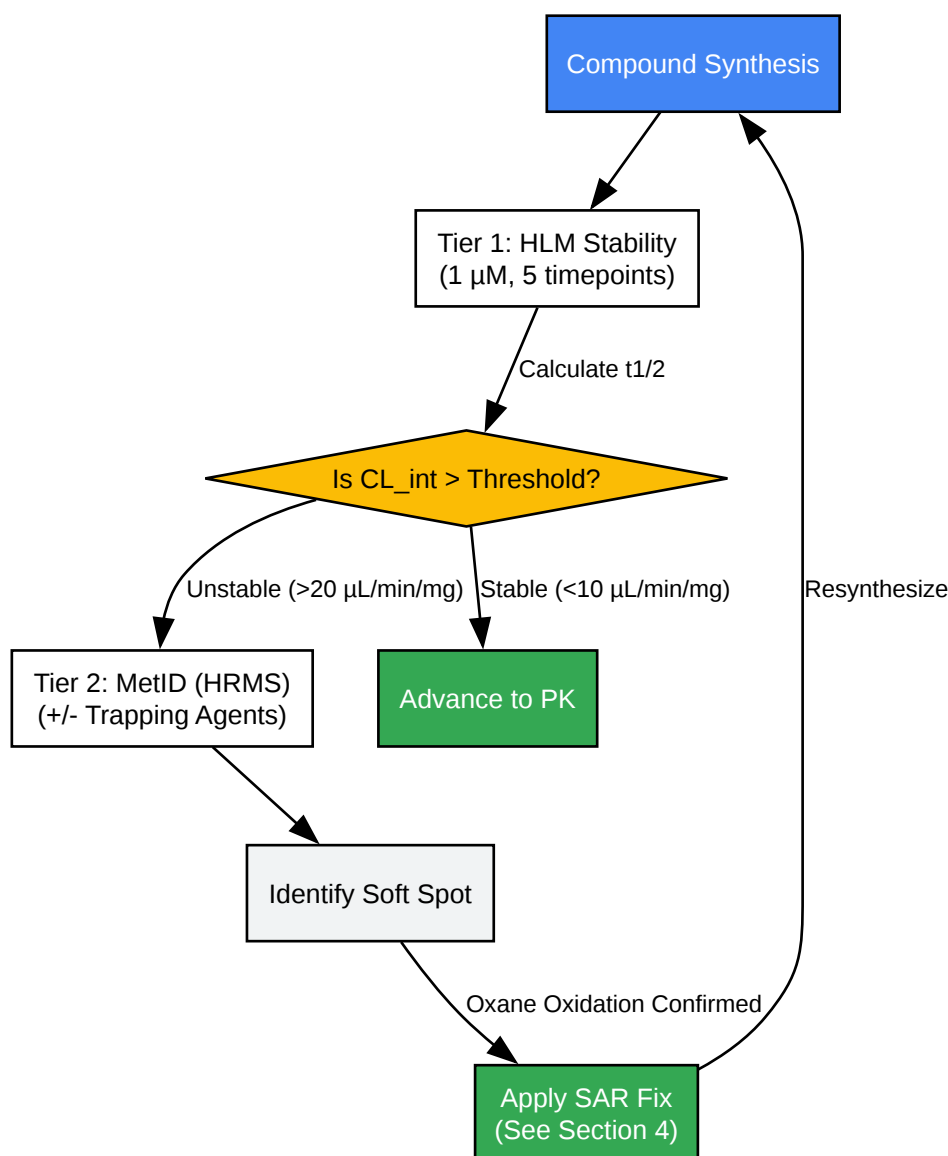
If Tier 1 shows high clearance (

), perform MetID to confirm if the oxane ring is the "soft spot."

Protocol:

- Incubation: Perform HLM incubation (as above) but at higher substrate concentration (10 μ M) for 60 minutes to accumulate metabolites.
- Trapping (Optional): If reactive aldehydes are suspected (from ring opening), add methoxyamine or semicarbazide to trap the aldehyde as an oxime/semicarbazone.
- Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
- Data Interpretation: Look for:
 - o +16 Da: Hydroxylation (Hemiacetal or stable remote OH).
 - o +14 Da: Oxidation to carbonyl (Lactone).
 - o +18 Da: Hydrolysis (Ring opening + water addition).
 - o Diagnostic Ions: Fragmentation patterns retaining the core scaffold but losing the oxane mass indicate ring destruction.

Experimental Workflow Diagram



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Figure 2: Decision workflow for assessing and remediating metabolic instability.

Medicinal Chemistry Optimization Strategies

When the oxane ring is identified as the metabolic liability, the following strategies utilize steric and electronic effects to block CYP450 access or deactivate the C-H abstraction site.

Strategy A: Fluorination

Replacing hydrogen atoms with fluorine at the metabolic soft spot is the gold standard.

- Mechanism: The C-F bond is stronger than C-H, and fluorine is highly electronegative, deactivating the adjacent C-H bonds towards radical abstraction.
- Implementation: Introduce gem-difluoro groups at the C3 or C4 position, or a single fluorine at the C2/C6 position (if synthetic feasibility allows).
- Impact: Often reduces
by 2–5 fold.

Strategy B: Steric Blocking (Gem-Dimethyl)

Placing a gem-dimethyl group adjacent to the ether oxygen (C2/C6) or at the C4 position.

- Mechanism: Steric bulk prevents the Heme-Iron-Oxo center of CYP450 from approaching the
-C-H bonds.
- Trade-off: Increases lipophilicity (
) , which may counteract the solubility benefits of the oxane.

Strategy C: Ring Contraction (Oxetanes)

Replacing the 6-membered THP with a 4-membered oxetane.

- Mechanism: Oxetanes are metabolically robust. The high ring strain and specific geometry often make the
-protons less accessible to CYP450s compared to the flexible THP ring. Furthermore, oxetanes are more polar (lower
) than THPs.
- Reference:Wuitschik et al. (2010) demonstrated oxetanes as stable, polar surrogates for gem-dimethyl and carbonyl groups.

Strategy D: Spirocyclization

Constraining the oxane into a spirocyclic system (e.g., 2-oxa-6-azaspiro[3.3]heptane).

- Mechanism: Locks the conformation, reducing the "induced fit" capability of enzymes and burying the ether oxygen's lone pairs, making them less available to assist in radical stabilization.

Summary of SAR Modifications

Strategy	Structure Modification	Effect on Stability	Effect on Physicochem
Baseline	Tetrahydropyran (THP)	Low/Moderate	Moderate LogD
Fluorination	4,4-difluoro-THP	High	Lower pKa (if amine nearby)
Steric	2,2-dimethyl-THP	High	Increased LogD
Contraction	Oxetane	Very High	Lower LogD, High Solubility
Deuteration	Deuterated-THP	Moderate (KIE)	Identical LogD

Case Study: Entospletinib Optimization

A classic example of ether metabolic liability is found in the development of Entospletinib (Syk inhibitor) and its follow-up compounds.

- Problem: The initial lead contained a morpholine ring (an oxane variant with a nitrogen).[2] The morpholine was a "metabolic sponge," undergoing rapid oxidative opening of the ether bridge, leading to high clearance and poor oral bioavailability.
- Investigation: MetID studies confirmed oxidation at the carbon to the oxygen.
- Solution: The morpholine was replaced with an oxetane-substituted piperazine and eventually optimized to other stable ether variants.

- Result: The oxetane analog showed significantly improved metabolic stability (human hepatocyte

dropped from >20 to <5 $\mu\text{L}/\text{min}/10^6$ cells) while maintaining potency and improving solubility.

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